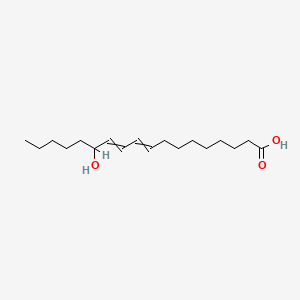
13-Hydroxyoctadeca-9,11-dienoic acid
説明
13-Hydroxyoctadeca-9,11-dienoic acid is a natural product found in Hernandia ovigera, Lithothamnion corallioides, and Deprea subtriflora with data available.
科学的研究の応用
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
13-HODE is known to activate PPARγ and PPARβ, receptors that play crucial roles in regulating glucose metabolism, lipid metabolism, and inflammation. The activation of these receptors by 13-HODE has implications in metabolic diseases and inflammatory conditions, contributing to the transcription of genes involved in these processes .
Modulation of Pain Sensation
The compound interacts with the TRPV1 receptor, which is involved in pain sensation. Studies indicate that 13-HODE can stimulate TRPV1-dependent responses in various cell types, including neurons and bronchial epithelial cells. This interaction may mediate pain responses and contribute to the pathophysiology of conditions like asthma .
Effects on Platelet Function
Research has demonstrated that 13-HODE can inhibit thrombin-induced platelet aggregation and adherence to endothelial cells. This inhibition suggests a protective role against thrombosis and vascular complications, highlighting its potential as a therapeutic agent in cardiovascular diseases .
Role in Inflammation
13-HODE has been implicated in the chemotaxis of leukocytes, particularly neutrophils, indicating its role in inflammatory responses. Elevated levels of 13-HODE are observed in conditions such as asthma and rheumatoid arthritis, suggesting its potential as a biomarker for these diseases .
Potential as a Disease Marker
Increased concentrations of 13-HODE have been associated with various diseases, including Alzheimer's disease and diabetes. While these elevations may indicate disease presence or progression, their clinical utility as standalone markers remains under investigation due to variability influenced by dietary intake and other factors .
Cancer Metastasis Inhibition
Studies suggest that 13-HODE may prevent cancer cell adhesion to endothelial cells, thereby inhibiting metastasis. This property positions it as a candidate for further research in cancer therapeutics .
Asthma Treatment
In preclinical models, 13-HODE has been shown to exacerbate asthmatic responses; however, its modulation through TRPV1 inhibition presents a dual perspective where it could also serve as a target for asthma treatments .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Thrombin-Induced Platelet Activation | Platelet function | 13-HODE inhibits thrombin-induced TxB2 production by up to 48%, suggesting a protective effect against thrombosis. |
| Asthma Model | Asthma pathology | Increased levels of 13-HODE were linked to worsened asthma symptoms; targeting TRPV1 may mitigate airway damage caused by this metabolite. |
| Cancer Metastasis | Cancer research | 13-HODE demonstrated the ability to prevent endothelial adhesion of cancer cells, indicating potential therapeutic applications in oncology. |
特性
IUPAC Name |
13-hydroxyoctadeca-9,11-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICUWMFWZBIFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863503 | |
| Record name | 13-Hydroxyoctadeca-9,11-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5204-88-6 | |
| Record name | 13-Hydroxy-9,11-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5204-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Hydroxyoctadeca-9,11-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















